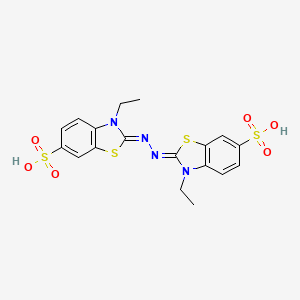

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Descripción

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is a water-soluble heterocyclic compound widely employed in antioxidant capacity assays. Its utility stems from its ability to form a stable radical cation (ABTS•+) upon oxidation, which exhibits a distinct blue-green chromophore with maximum absorbance at 734 nm . The ABTS assay is performed by generating the radical via chemical oxidation (e.g., with potassium persulfate or ammonium persulfate) and measuring the reduction in absorbance caused by antioxidant compounds donating hydrogen atoms or electrons . This method is extensively used to evaluate antioxidant activities in plant extracts, food products, and synthetic compounds due to its adaptability to both hydrophilic and lipophilic systems . For instance, ABTS has been applied to assess bioactive compounds in shiitake mushrooms, fermented blueberry extracts, and synthetic thiazolidin-4-one derivatives .

Propiedades

Fórmula molecular |

C18H18N4O6S4 |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |

InChI |

InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18- |

Clave InChI |

ZTOJFFHGPLIVKC-CLFAGFIQSA-N |

SMILES isomérico |

CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O |

SMILES canónico |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |

Origen del producto |

United States |

Métodos De Preparación

Primary Industrial Synthesis (Patent CN103073522A)

This method, optimized for scalability, involves four sequential stages:

Step 1: Synthesis of N-Ethyl-N-Aniline Thiourea

Step 2: Bromine-Mediated Cyclization

Step 3: Hydrazine Coupling

Step 4: Sulfonation and Neutralization

-

Reactants : Intermediate, concentrated H₂SO₄, aqueous NH₃.

-

Conditions : Sulfonation at 60–80°C for 2–4 hours, neutralization to pH 6–7.

Table 1: Summary of Synthetic Steps and Yields

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | N-Ethylaniline, NH₄SCN | 50–120°C, 15–20 h | N-Ethyl-N-aniline thiourea | >90% |

| 2 | Thiourea, Br₂ | Reflux, 10–20 h | N-Ethyl-2-iminobenzothiazole hydrobromide | 85% |

| 3 | Hydrobromide, N₂H₄·H₂O | Ethanol reflux, 5–20 h | 2,2′-Biazoyl-bis(3-ethylbenzothiazole) | 78% |

| 4 | Intermediate, H₂SO₄, NH₃ | 60–80°C, pH 6–7 | ABTS diammonium salt | ≥98% |

Reaction Mechanisms and Key Transformations

Thiourea Formation

The reaction of N-ethylaniline with thiocyanate under acidic conditions proceeds via nucleophilic substitution, forming a thiourea derivative. The HCl catalyst facilitates protonation of the amine, enhancing electrophilicity for SCN⁻ attack.

Bromine-Induced Cyclization

Bromine acts as both an oxidizing agent and electrophile, promoting cyclization of the thiourea into the benzothiazole ring. The mechanism involves bromine addition to the thiocarbonyl group, followed by intramolecular cyclization and elimination of HBr.

Hydrazine-Mediated Dimerization

Hydrazine hydrate reduces the imine bond in the hydrobromide intermediate, enabling coupling of two benzothiazole units via a diazo (-N=N-) bridge. Ethanol stabilizes the intermediate and prevents over-oxidation.

Sulfonation and Salt Formation

Concentrated H₂SO₄ introduces sulfonic acid groups at the 6-position of each benzothiazole ring. Neutralization with NH₃ yields the diammonium salt, enhancing water solubility for applications in ELISA and antioxidant assays.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Commercial ABTS batches (e.g., Sigma-Aldrich, Thermo Scientific) are validated using HPLC with UV detection at 340 nm. Purity thresholds exceed 98%, with retention times consistent with the sulfonated structure.

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

Calculated for C₁₈H₂₄N₆O₆S₄·2NH₃ : C 34.8%, H 4.5%, N 16.1%, S 18.4%. Observed : C 34.7%, H 4.6%, N 16.0%, S 18.3%.

Industrial-Scale Production Considerations

Solvent and Recycle Optimization

Yield Enhancement Strategies

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2,2'-azino-bis(3-etilbenzotiazolina-6-sulfónico) experimenta principalmente reacciones de oxidación. En presencia de peróxido de hidrógeno y enzimas peroxidasa, se oxida para formar un producto azul verdoso . Esta reacción se utiliza comúnmente en los procedimientos ELISA.

Reactivos y condiciones comunes

Peróxido de hidrógeno: Actúa como agente oxidante.

Enzimas peroxidasa: Catalizan la reacción de oxidación.

Dodecilsulfato de sodio (SDS): Se utiliza para detener la reacción durante los ensayos de punto final.

Productos principales

El principal producto formado a partir de la oxidación del ácido 2,2'-azino-bis(3-etilbenzotiazolina-6-sulfónico) es un compuesto de color azul verdoso que se puede medir espectrofotométricamente a 405 nm .

Aplicaciones Científicas De Investigación

Enzyme-Linked Immunosorbent Assays (ELISA)

Description:

ABTS serves as a substrate for peroxidase enzymes in ELISA procedures. The oxidation of ABTS results in a color change that can be quantitatively measured using spectrophotometry, typically at a wavelength of 405 nm.

Advantages:

- Sensitivity: While ABTS is less sensitive than other substrates like TMB (3,3',5,5'-Tetramethylbenzidine), it is advantageous in situations with high background signals due to its lower tendency to oxidize.

- Stability: The chromogenic product formed is stable and allows for extended measurement times.

Usage:

ABTS is recommended for microwell ELISA formats but not suitable for membrane applications due to its lower sensitivity .

Antioxidant Capacity Measurement

Description:

In the food industry, ABTS is utilized to assess the antioxidant capacities of various food products. This application is crucial for evaluating the health benefits associated with different dietary components.

Methodology:

The ABTS assay involves generating the ABTS radical cation through oxidation, which can then react with antioxidants present in food samples. The decrease in absorbance at 734 nm correlates with the antioxidant capacity of the sample being tested .

Clinical Chemistry

Description:

ABTS has been employed as a reagent for determining glucose levels in serum samples through glucose oxidase-peroxidase (GOD-POD) methods.

Mechanism:

In this method, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with ABTS in the presence of peroxidase to produce a measurable color change .

Research Applications

ABTS has been used extensively in research settings for studying enzyme kinetics and mechanisms. Its ability to produce a colorimetric change makes it an ideal substrate for investigating various enzymatic activities beyond peroxidases, including laccases and bilirubin oxidases .

Comparative Data Table

| Application | Description | Measurement Technique | Wavelength (nm) |

|---|---|---|---|

| ELISA | Substrate for peroxidase enzymes | Spectrophotometry | 405 |

| Antioxidant Capacity | Measures antioxidant levels in food | Absorbance decrease | 734 |

| Glucose Estimation | Reagent for glucose determination | Colorimetric assay | Variable |

| Enzyme Kinetics Studies | Investigates enzymatic activity | Colorimetric analysis | Variable |

Case Studies

- Antioxidant Activity Assessment: A study compared ABTS with other methods for determining antioxidant activity in fruits. The modified ABTS method demonstrated superior sensitivity and reproducibility compared to traditional assays .

- Clinical Application: Research highlighted the effectiveness of ABTS as a chromogenic substrate in clinical settings, showing reliable results for glucose estimation compared to conventional methods .

Mecanismo De Acción

El mecanismo de acción del ácido 2,2'-azino-bis(3-etilbenzotiazolina-6-sulfónico) implica su oxidación en presencia de peróxido de hidrógeno y enzimas peroxidasa. La reducción catalizada por peroxidasa del peróxido de hidrógeno a agua se acopla con la oxidación de un electrón del ácido 2,2'-azino-bis(3-etilbenzotiazolina-6-sulfónico), formando un catión radical metaestable. Este catión da una solución azul verdosa brillante, que se puede medir colorimétricamente .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

ABTS is often compared to other antioxidant assay reagents, notably 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH). Below is a detailed analysis of their differences:

Mechanism and Chemistry

- ABTS : Forms a pre-generated radical cation (ABTS•+) soluble in aqueous and organic solvents. The assay measures the reduction of ABTS•+ at 734 nm, enabling rapid quantification (incubation typically ≤10 minutes) .

- It is lipophilic, limiting its use to organic solvents, and absorbance is measured at 517 nm. Reaction times are longer (30–60 minutes) .

- AAPH: Generates peroxyl radicals in situ under thermal decomposition. Used in oxygen radical absorbance capacity (ORAC) assays, which monitor fluorescence decay over hours. AAPH-based HPLC methods are noted for higher sensitivity in detecting low-abundance antioxidants .

Sensitivity and Detection Limits

- ABTS exhibits moderate sensitivity, with detection limits influenced by radical stability and solvent compatibility. For example, in mushroom extracts, ABTS and DPPH showed similar trends, but ABTS detected higher antioxidant activity at lower storage temperatures .

- DPPH is less sensitive in aqueous systems but effective for lipid-soluble antioxidants. EC50 values for DPPH in endophytic fungi were ~3.5-fold higher than ABTS, indicating lower potency in radical quenching .

- AAPH-based methods demonstrated superior sensitivity in polyphenol screening, detecting compounds at nanomolar concentrations, outperforming ABTS and DPPH offline HPLC protocols .

Stability and Reaction Conditions

- ABTS•+ radicals are stable for 12–24 hours if stored in the dark, enabling batch processing .

- DPPH radicals are stable for months but require strict pH control (pH 6–7) to avoid interference .

- AAPH radicals decompose rapidly, necessitating immediate use after preparation .

Data Tables

Table 1: Key Performance Metrics of ABTS, DPPH, and AAPH Assays

Table 2: Example Antioxidant Activities Measured via ABTS vs. DPPH

Actividad Biológica

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly referred to as ABTS, is a synthetic compound predominantly recognized for its role in antioxidant assays. This article explores the biological activity of ABTS, focusing on its antioxidant properties, applications in various assays, and implications in health and disease.

Overview of ABTS

ABTS is a water-soluble compound that produces a blue-green chromophore when oxidized, known as the ABTS radical cation (ABTS•+). This radical is a key component in various assays designed to measure the antioxidant capacity of different substances, including food extracts, pharmaceuticals, and biological samples. The ability of antioxidants to reduce ABTS•+ results in a measurable decrease in absorbance at 734 nm, which is used to quantify antioxidant activity.

Antioxidant Activity

The primary biological activity associated with ABTS is its use as a reagent in antioxidant assays. The following sections detail its application in various studies and methods.

ABTS•+ undergoes reduction when it interacts with hydrogen-donating antioxidants. The reaction can be summarized as follows:

This reduction leads to a color change that can be quantified spectrophotometrically. The efficiency of this reaction varies based on the type and concentration of the antioxidant present.

Applications in Research

- Antioxidant Capacity Measurement : ABTS is widely utilized to evaluate the antioxidant capacity of various natural extracts. For example, studies have shown that extracts from Moringa oleifera demonstrate significant ABTS radical scavenging activity, indicating their potential health benefits due to high antioxidant content .

- Comparative Studies : Research comparing different antioxidant assays (ABTS vs. DPPH vs. FRAP) has highlighted that while all assays measure antioxidant capacity, they may yield different results depending on the sample matrix and conditions .

- Food Science : In food chemistry, ABTS assays are employed to assess the antioxidant properties of food products, guiding both quality control and health claims related to dietary antioxidants .

Case Studies

Several studies illustrate the biological activity of ABTS in different contexts:

- Antioxidant Activity of Plant Extracts : A study reported that polar extracts from Byrsonima crassifolia exhibited high antioxidant activity with ORAC values reaching 122.61 µmol TE/g using the ABTS assay . This suggests that such extracts could be beneficial for health due to their ability to scavenge free radicals.

- Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic effects of plant extracts against cancer cell lines using the ABTS assay alongside other methodologies like MTT assays. These studies help identify potential therapeutic agents derived from natural products .

Table 1: Comparison of Antioxidant Activities Using Different Assays

| Sample | ABTS Scavenging Activity (%) | DPPH Scavenging Activity (%) | FRAP (µmol FeSO4/g) |

|---|---|---|---|

| Moringa oleifera | 85 | 90 | 150 |

| Byrsonima crassifolia | 78 | 75 | 122 |

| Ficus deltoidea | 80 | 82 | 130 |

Q & A

Q. What is the principle behind using ABTS in enzyme activity assays?

ABTS serves as a chromogenic substrate for peroxidases (e.g., horseradish peroxidase, HRP) in enzymatic assays. Upon oxidation by HRP in the presence of hydrogen peroxide (H₂O₂), ABTS forms a stable green-blue radical cation (ABTS⁺) with maximum absorbance at 405 nm. The color intensity correlates linearly with enzyme activity, enabling quantitative measurement via spectrophotometry. For endpoint assays, reactions are typically terminated with 1% SDS to stabilize the signal .

Q. How is ABTS used to measure antioxidant capacity in biological samples?

ABTS is pre-oxidized (e.g., with potassium persulfate) to generate the ABTS⁺ radical. Antioxidants in the sample reduce ABTS⁺, decreasing its absorbance at 734 nm. The scavenging activity is calculated as:

Key steps include: (1) pre-incubation of ABTS⁺ for 12–16 hours, (2) adjusting pH to 4.5–7.4 depending on sample type, and (3) using Trolox or ascorbic acid as standards for calibration .

Q. What are the critical parameters for spectrophotometric measurement of ABTS reactions?

- Wavelength : 405 nm for peroxidase-linked assays (e.g., ELISA); 734 nm for antioxidant assays.

- Reaction stability : ABTS⁺ is stable for 12–24 hours if stored in darkness.

- Sample preparation : Avoid diluting ready-to-use ABTS solutions (e.g., Sigma A3219) to maintain ~1.8 mM concentration .

Advanced Research Questions

Q. How can conflicting antioxidant capacity data arise between ABTS, DPPH, and FRAP assays?

Discrepancies stem from:

- Mechanistic differences : ABTS detects hydrophilic/lipophilic antioxidants, DPPH is limited to hydrophobic systems, and FRAP measures Fe³⁺-reducing capacity.

- Reaction kinetics : ABTS⁺ scavenging by phenolic acids (e.g., chlorogenic acid) shows multi-phase kinetics, requiring extended reaction times (>60 minutes) to reach equilibrium. In contrast, DPPH and FRAP assays often use fixed endpoints .

- pH sensitivity : ABTS assays at pH 4.5 (modified for fruits) yield higher stability than pH 7.4, affecting comparisons with FRAP (pH 3.6) .

Q. How can ABTS-based assays be optimized for complex matrices like plant extracts?

- pH adjustment : Use sodium acetate buffer (pH 4.5) for acidic samples (e.g., fruits) to prevent ABTS⁺ instability .

- Kinetic monitoring : Track absorbance changes over 60–120 minutes to account for slow-reacting antioxidants (e.g., polyphenols).

- Interference mitigation : Remove pigments or turbidity via centrifugation/filtration to avoid spectral overlap .

Q. What methodological pitfalls affect reproducibility in ABTS radical scavenging assays?

- Radical generation variability : Inconsistent ABTS⁺ preparation (e.g., oxidation time, persulfate concentration) alters baseline absorbance. Standardize by achieving before use .

- Matrix effects : High sugar/protein content in biological samples can quench radicals or scatter light. Use dilution or blank corrections .

Q. How does ABTS compare to other substrates in peroxidase activity assays?

ABTS offers advantages over TMB (3,3',5,5'-tetramethylbenzidine) and OPD (o-phenylenediamine):

- Lower toxicity : Non-carcinogenic, unlike OPD.

- Higher sensitivity : Molar extinction coefficient of at 405 nm.

- Compatibility : Works in both aqueous and micellar systems for diverse enzyme isoforms .

Methodological Tables

Q. Table 1: Key Differences Between ABTS and DPPH Antioxidant Assays

Q. Table 2: Optimized ABTS Protocol for Fruit Extracts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.